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Compound of Interest

Compound Name: 6-Chlorochroman-4-one

CAS No.: 37674-72-9

Cat. No.: B184904

Get Quote

This technical guide provides a detailed analysis of the spectral data for 6-chlorochroman-4-
one (CAS No: 37674-72-9), a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals.[1] The document is intended for researchers, scientists, and professionals in

drug development, offering a comprehensive examination of its structural features through

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

definitive experimental NMR and IR spectral data are not publicly available, this guide presents

a combination of experimental mass spectrometry data and expertly predicted NMR and IR

values based on established spectroscopic principles.

Data Presentation
The quantitative spectral data for 6-chlorochroman-4-one are summarized in the tables

below. Table 1 presents the predicted ¹H NMR data, Table 2 contains the predicted ¹³C NMR

data, Table 3 details the expected Fourier Transform Infrared (FTIR) absorption bands, and

Table 4 lists the experimental data from Electron Ionization Mass Spectrometry (EI-MS).

Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
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The predicted ¹H NMR spectrum of 6-chlorochroman-4-one is expected to show four distinct

signals corresponding to the seven protons in the molecule.
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Label (See
Fig. 1)

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

H-2 ~ 4.55 Triplet (t) 2H ~ 6.5

Methylene

protons

adjacent to

the ether

oxygen (-O-

CH₂-).

H-3 ~ 2.85 Triplet (t) 2H ~ 6.5

Methylene

protons alpha

to the

carbonyl

group (-CH₂-

C=O).

H-8 ~ 6.95 Doublet (d) 1H ~ 8.8

Aromatic

proton ortho

to the ether

oxygen.

H-7 ~ 7.40
Doublet of

Doublets (dd)
1H J ≈ 8.8, 2.5

Aromatic

proton meta

to the ether

oxygen and

ortho to the

chlorine.

H-5 ~ 7.85 Doublet (d) 1H ~ 2.5

Aromatic

proton ortho

to the

carbonyl

group and

meta to the

chlorine.
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Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
The predicted proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding

to each unique carbon atom in the molecule.

Label (See Fig. 1)
Predicted Chemical
Shift (δ, ppm)

Carbon Type Assignment

C-2 ~ 67.5 CH₂

Methylene carbon

adjacent to the ether

oxygen.

C-3 ~ 37.0 CH₂

Methylene carbon

alpha to the carbonyl

group.

C-4 ~ 191.0 C Carbonyl carbon.

C-4a ~ 121.0 C

Quaternary aromatic

carbon adjacent to the

carbonyl.

C-5 ~ 129.5 CH
Aromatic carbon ortho

to the carbonyl.

C-6 ~ 130.0 C

Quaternary aromatic

carbon bonded to

chlorine.

C-7 ~ 128.0 CH
Aromatic carbon meta

to the carbonyl.

C-8 ~ 118.5 CH
Aromatic carbon ortho

to the ether oxygen.

C-8a ~ 161.0 C

Quaternary aromatic

carbon adjacent to the

ether oxygen.

Predicted FTIR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184904?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The FTIR spectrum of 6-chlorochroman-4-one is expected to show characteristic absorption

bands for its functional groups.

Predicted Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2980 - 2850 Medium Aliphatic C-H Stretch (CH₂)

~ 1685 Strong C=O Stretch (Aryl Ketone)

~ 1600, ~1475 Medium-Weak Aromatic C=C Ring Stretch

~ 1260 Strong Aryl Ether C-O Stretch

~ 830 Strong
C-H Out-of-plane bend (1,2,4-

trisubstituted benzene)

~ 800 - 600 Medium-Strong C-Cl Stretch

Mass Spectrometry (Electron Ionization) Data
The following data were obtained from the NIST Mass Spectrometry Data Center.[2] The

spectrum displays a characteristic isotopic pattern for a chlorine-containing compound.

m/z Relative Intensity (%) Assignment

184 32
[M+2]⁺∙ Molecular ion with ³⁷Cl

isotope

182 100
[M]⁺∙ Molecular ion with ³⁵Cl

isotope

154 85 [M - CO]⁺∙ (³⁵Cl)

126 30 [C₇H₅OCl]⁺∙

111 25 [C₆H₄Cl]⁺

98 18 [C₅H₂OCl]⁺
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Experimental Protocols
Standard protocols for obtaining the spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-chlorochroman-4-one in approximately 0.7 mL

of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range from -2 to 12 ppm.

Use a 30-degree pulse angle with an acquisition time of 3-4 seconds.

Set the relaxation delay to 2 seconds.

Acquire 16 scans for a high signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

Set the spectral width from -10 to 220 ppm.

Use a 45-degree pulse angle with an acquisition time of 1-2 seconds.

Set the relaxation delay to 2 seconds.

Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

Processing: Process the acquired Free Induction Decay (FID) signals using an appropriate

software package. Apply a Fourier transform, phase correction, and baseline correction to
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obtain the final spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for

solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a soft tissue soaked in isopropanol or acetone, then allow it to dry completely.

Background Spectrum: Record a background spectrum of the empty, clean ATR accessory.

This spectrum is automatically subtracted from the sample spectrum to remove interferences

from the atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a small amount of solid 6-chlorochroman-4-one powder onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Apply pressure using the instrument's clamp to ensure firm and even

contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-

adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove

all traces of the sample.

Mass Spectrometry (MS)
This protocol outlines the standard procedure for Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: Introduce a small quantity (typically <1 mg) of the volatile sample into

the ion source, often via a direct insertion probe or after separation by Gas Chromatography

(GC). The sample is heated to ensure it is in the gas phase.

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically

70 eV). This causes the molecule to eject an electron, forming a positively charged molecular

ion (M⁺∙).[3]

Fragmentation: The excess energy imparted to the molecular ion often causes it to break

apart into smaller, charged fragments and neutral radicals.
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Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass

analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The resulting

data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of

its m/z value.

Visualization of Structures and Workflows
The following diagrams, generated using the DOT language, provide visual representations of

the molecular structure, its fragmentation pattern, and the general analytical workflow.

Caption: Structure of 6-chlorochroman-4-one with atom numbering for NMR.

Figure 2: Key EI-MS Fragmentation Pathway
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Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.
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Figure 3: General Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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